Product packaging for Anthra[2,3-j]heptaphene(Cat. No.:CAS No. 214-77-7)

Anthra[2,3-j]heptaphene

Cat. No.: B14744266
CAS No.: 214-77-7
M. Wt: 528.6 g/mol
InChI Key: SKNAVPCRWGBZIW-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons are a vast class of organic compounds characterized by the fusion of two or more aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials and are found in sources such as coal, crude oil, and gasoline. epa.gov Research into PAHs is extensive, driven by their diverse properties and applications, as well as their environmental presence. nih.govwho.int

Anthra[2,3-j]heptaphene, with its significant number of fused rings, is classified as a large PAH. These larger PAHs are of particular interest as they can be considered fragments of graphene, exhibiting unique electronic and optical properties that evolve with their size and shape. researchgate.net The study of such large systems helps to bridge the gap between molecular and bulk materials, offering insights into the emergence of properties like electrical conductivity and semiconductivity.

The structure of a PAH, including the arrangement of its rings, dictates its stability and reactivity. According to Clar's rule, the resonance structure of a PAH with the greatest number of disjoint aromatic sextets (benzene-like rings) is the most significant in determining its properties. wikipedia.org This rule is crucial for understanding the electronic characteristics of complex PAHs like this compound.

Significance in Advanced Organic Materials Science

The unique electronic structure of large PAHs, including this compound, makes them promising candidates for applications in advanced organic materials science. Their extended π-conjugated systems are fundamental to their potential use in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.net

The ability of these molecules to transport charge is a key area of investigation. The efficiency of charge transport is highly dependent on the molecular packing in the solid state, which is in turn influenced by the molecule's shape and symmetry. The planar nature of many PAHs facilitates π-stacking, a crucial interaction for efficient charge delocalization.

Furthermore, the optical properties of large PAHs are of significant interest. Their ability to absorb and emit light at various wavelengths can be tuned by modifying their size, shape, and substitution patterns. This tunability is a major advantage in the design of new photoactive and light-emitting materials. While specific experimental data for this compound is limited, the general principles of PAH research suggest its potential in these areas.

Historical and Current Research Landscape of this compound

The historical research on large PAHs was pioneered by chemists like Erich Clar, who laid the theoretical groundwork for understanding their aromaticity and stability. While much of the early work focused on smaller, more accessible PAHs, the synthesis and characterization of larger, more complex structures have become a growing area of interest.

Specific research focused solely on this compound appears to be limited, with much of the available information coming from chemical suppliers and databases. chemsrc.com Its CAS number is 214-77-7. chemsrc.comchemindex.comchemicalbook.com The lack of extensive dedicated literature suggests that it may be a challenging molecule to synthesize and isolate, a common issue for many large and insoluble PAHs.

Current research on large PAHs often involves a combination of sophisticated synthesis techniques, advanced spectroscopic characterization, and computational modeling. researchgate.netosti.gov Theoretical studies using methods like Density Functional Theory (DFT) are frequently employed to predict the electronic and optical properties of these molecules, providing valuable insights where experimental data is scarce. researchgate.net While direct computational studies on this compound are not widely published, the methodologies are well-established for this class of compounds. The future of research on molecules like this compound will likely depend on the development of new synthetic routes and the increasing power of computational tools to predict and understand their behavior.

Chemical Compound Data

Below are tables detailing some of the known properties of the compounds mentioned in this article.

Properties of this compound
PropertyValueSource
Molecular FormulaC42H24 chemsrc.com
Molecular Weight528.64 g/mol chemsrc.com
CAS Number214-77-7 chemsrc.comchemindex.comchemicalbook.com
Density (predicted)1.333 g/cm³ chemsrc.com
LogP (predicted)12.065 chemsrc.com
Index of Refraction (predicted)1.916 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214-77-7

Molecular Formula

C42H24

Molecular Weight

528.6 g/mol

IUPAC Name

decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene

InChI

InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H

InChI Key

SKNAVPCRWGBZIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48

Origin of Product

United States

Synthetic Methodologies for Anthra 2,3 J Heptaphene and Its Derivatives

Strategies for Carbon Framework Construction

Building the core structure of Anthra[2,3-j]heptaphene involves the assembly of its multiple fused rings. This is typically achieved through carefully planned multi-step sequences, the design of specific molecular precursors, and the use of powerful ring-forming reactions.

The synthesis of complex PAHs is rarely a single-step affair. It often involves a sequence of reactions to build up the molecule piece by piece. One such powerful method is the Scholl reaction, which involves the intramolecular oxidative cyclodehydrogenation of precursor molecules to form larger aromatic systems. researchgate.net This method, however, can sometimes lead to unexpected rearrangements. researchgate.net

Other multi-step strategies include:

Phenyl-Addition/Dehydrocyclization (PAC): This pathway involves the addition of a phenyl radical to an existing aromatic system, followed by cyclization and dehydrogenation. It is an efficient method for rapid molecular mass growth at high temperatures, leading to complex aromatic structures. escholarship.org

Annulation Methods: Palladium-catalyzed [3+3] annulation has been reported for synthesizing PAHs from smaller aromatic fragments, demonstrating a modular approach. rsc.org

Tandem Reactions: An oxidative tandem spirocyclization followed by a 1,2-aryl migration has been used to create a variety of extended PAHs from alkene precursors in a one-pot process. nih.gov

A generalized multi-step approach might begin with smaller, readily available aromatic compounds, which are coupled together and then cyclized to form the final heptaphene (B1213698) framework. For instance, a sequence could involve Friedel-Crafts reactions to connect aromatic fragments, followed by an acid-catalyzed cyclization. nih.gov

Table 1: Comparison of Multi-step Synthetic Strategies for Large PAHs

Strategy Description Key Intermediates/Reactants Typical Conditions Reference
Scholl Reaction Intramolecular oxidative cyclodehydrogenation. Polyphenylene precursors FeCl₃, DDQ, Lewis/Brønsted acids researchgate.net
Phenyl-Addition/ Dehydrocyclization (PAC) Addition of phenyl radicals followed by cyclization. Phenyl radicals, aromatic hydrocarbons (e.g., naphthalene) High temperatures escholarship.org
Palladium-Catalyzed Annulation Cross-coupling of two aromatic fragments. Boronic esters and di-halogenated PAHs Palladium catalyst, ligands rsc.org

| Tandem Spirocyclization/ Migration | Single-electron oxidation of an alkene followed by spirocyclization and 1,2-aryl migration. | Alkene-linked aromatic precursors | Cu catalyst/PhCO₃tBu, TFA | nih.gov |

The success of a multi-step synthesis hinges on the rational design of precursor molecules that contain the necessary atoms and functionalities for efficient cyclization. While specific tristriflate precursors for this compound are not prominently documented, the principle involves creating a scaffold where reactive groups are perfectly positioned for ring formation.

Examples of strategic precursor design for related PAHs include:

Ring-Fused Benzocyclobutenols: These strained molecules can undergo iridium-catalyzed intermolecular cyclization with alkynes, cleaving a C-C bond to form a new aromatic ring. This provides an expeditious route to multiply substituted PAHs. nih.gov

Bis(biaryl)acetylenes: These precursors can undergo an initial iodocyclization followed by a Mizoroki–Heck coupling and subsequent oxidation to yield large, planar PAHs. acs.org

O-protected ortho-acetal diarylmethanols: These have been used as precursors in acid-catalyzed cyclizations to generate 10-substituted anthracene (B1667546) derivatives under mild conditions. nih.gov

The design of a precursor for this compound would likely involve connecting anthracene and phenanthrene-like fragments, which are then stitched together in the final steps. The use of triflate (trifluoromethanesulfonate) groups is a common strategy in cross-coupling chemistry (like Suzuki or Stille couplings) to build such precursors, as triflates are excellent leaving groups.

Cycloaddition reactions are among the most powerful tools for constructing cyclic and polycyclic systems in a single step with high stereocontrol. iupac.org The Diels-Alder [4+2] cycloaddition is particularly prominent in the synthesis of PAHs. researchgate.netnih.gov

Key cycloaddition strategies applicable to forming the heptaphene framework include:

Intermolecular Diels-Alder Reactions: This could involve the reaction of a diene component with a dienophile to build a new six-membered ring. For example, a substituted naphthoquinone could react with a diene, followed by aromatization, to construct part of the anthracene core. nih.gov The reaction of 9-substituted anthracenes with various dienophiles is a well-studied process. orientjchem.org

Intramolecular Diels-Alder Reactions: A molecule containing both a diene and a dienophile can be synthesized and then induced to cyclize, forming complex polycyclic systems. iupac.org

[2+2+2] Cycloadditions: Transition metal-catalyzed cycloadditions, such as the iridium-catalyzed reaction of a 1,2-bis(propiolyl)benzene derivative with an alkyne, can efficiently generate polysubstituted anthraquinones. nih.gov

Dehydro-Diels-Alder Reactions: Variants like the Pentadehydro-Diels-Alder (PDDA) reaction utilize highly reactive intermediates like arynes to construct benzannulated structures in a single step. mdpi.comnih.gov

Table 2: Examples of Cycloaddition Reactions in PAH Synthesis

Reaction Type Reactants Product Type Catalyst/Conditions Reference
[4+2] Diels-Alder Quinone and β-enamino ester Anthraquinone derivative Oxidative aromatization beilstein-journals.org
[4+2] Diels-Alder 9-Anthraldehyde dimethylhydrazone and α,β-unsaturated aldehyde Dihydro-9,10-ethanoanthracene derivative Organocatalyst (Jørgensen catalyst) chemrxiv.org
[2+2+2] Cycloaddition 1,2-Bis(propiolyl)benzene and terminal alkyne Polysubstituted anthraquinone Iridium catalyst, DPPE ligand nih.gov

| Pentadehydro-Diels-Alder (PDDA) | Thioether-tethered tetrayne | Polycyclic aromatic compound | Thermal activation | nih.gov |

Functionalization and Derivatization Approaches

Once the core carbon framework of this compound is constructed, functional groups can be introduced to modify its electronic, optical, and physical properties. This is crucial for tailoring the molecule for specific applications.

The functionalization of PAHs allows for the fine-tuning of their properties. Introducing electron-donating groups (e.g., -OCH₃, -NR₂) or electron-withdrawing groups (e.g., -NO₂, -CN) can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its color, fluorescence, and charge-transport characteristics.

Methods for introducing these groups include:

Late-Stage C-H Functionalization: This approach directly converts a C-H bond on the aromatic core to a C-X bond (where X can be a halogen, oxygen, nitrogen, or carbon). This avoids the need to build the molecule with the functional group already in place. Photochemical methods have been developed for the direct C-H alkylation of PAHs. rsc.orgrsc.org

Enzymatic Hydroxylation: Biocatalysts, such as cytochrome P450 enzymes, can perform regioselective C-H activation to introduce hydroxyl groups onto PAH scaffolds. nih.gov

Synthesis from Substituted Precursors: Alternatively, the desired functional groups can be carried through the synthesis on the precursor building blocks. For example, using a substituted benzaldehyde (B42025) in a Friedel-Crafts reaction would result in a functionalized anthracene derivative. nih.gov

Table 3: Effect of Substituents on PAH Properties

Substituent Type Example Groups Electronic Effect Impact on Properties Reference
Electron-Donating -OCH₃, -NH₂, Alkyl Increases HOMO energy Red-shifts absorption/emission, increases electron density nih.gov
Electron-Withdrawing -CN, -NO₂, -C(O)R Lowers LUMO energy Blue-shifts absorption/emission, increases electron affinity rsc.org

| Halogens | -Br, -Cl | Inductively withdrawing, resonance donating | Can serve as handles for further cross-coupling reactions | nih.gov |

A major hurdle in the chemistry of large, unsymmetrical PAHs like this compound is controlling the exact position of functionalization (regioselectivity). The molecule presents numerous non-equivalent C-H bonds, and reactions can often lead to a mixture of isomers that are difficult to separate.

The outcome of a functionalization reaction is governed by a combination of steric and electronic factors:

Electronic Control: Electrophilic aromatic substitution, a common functionalization reaction, will typically occur at the most electron-rich position of the PAH, which has the highest HOMO density.

Steric Hindrance: Bulky reagents may be unable to access electronically favorable but sterically crowded positions. This effect can be used to direct functionalization to less hindered sites. rsc.org

Achieving high regioselectivity often requires sophisticated strategies, such as the use of directing groups, which temporarily bind to the substrate and guide the reagent to a specific nearby position. acs.org Recent studies have also shown that photochemical conditions or specific enzymatic catalysts can achieve regioselectivity that is different from what is predicted by classical thermal reactions, offering new avenues for precise PAH functionalization. rsc.orgrsc.orgnih.gov For example, site-selective thianthrenation has been demonstrated for several PAHs, providing single regioisomers that can be used as building blocks for functional materials. chemrxiv.org

Reaction Mechanisms and Pathways

The formation of the intricate framework of this compound relies on a series of well-established yet complex reaction mechanisms. These pathways are designed to build the fused ring system with high regioselectivity and efficiency.

The synthesis of large PAHs often proceeds through pericyclic reactions, with the Diels-Alder cycloaddition being a prominent strategy. iupac.org This reaction involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized. iupac.org For complex targets, intramolecular Diels-Alder reactions are particularly powerful, allowing for the formation of multiple rings in a single, stereocontrolled step. iupac.org Mechanistic studies, often supported by computational analysis, focus on understanding the transition states and the factors that control the regiochemistry of the cycloaddition. nih.gov For instance, the alignment of molecular orbitals (HOMO of the diene and LUMO of the dienophile) is critical for an efficient reaction.

Another critical mechanism in the synthesis of large, all-benzenoid PAHs is the oxidative cyclodehydrogenation, commonly known as the Scholl reaction. researchgate.net This reaction involves the intramolecular coupling of two aryl C-H bonds, typically in the presence of an oxidant like iron(III) chloride (FeCl₃) and a Lewis acid. acs.org The mechanism is believed to proceed through the formation of a radical cation, followed by intramolecular C-C bond formation and subsequent deprotonation and re-aromatization. researchgate.net Thermodynamic and kinetic studies using density functional theory (DFT) have been employed to elucidate the rearrangement mechanisms that can sometimes occur during Scholl reactions, leading to the formation of specific PAH topologies. researchgate.net

The hydrogen abstraction acetylene (B1199291) addition (HACA) mechanism is another pathway discussed in the context of PAH growth, though it is often considered slower than Diels-Alder reactions. researchgate.net

Modern synthetic strategies for complex PAHs heavily rely on transition-metal catalysis to achieve high yields and selectivity under milder conditions than classical methods. iupac.org Palladium-based catalysts are particularly prevalent and versatile in this field. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in forming the aryl-aryl σ-bonds that constitute the backbone of precursor molecules. iupac.org More advanced methods involve the direct C-H bond activation and arylation of PAH frameworks. For example, a combination of Pd(OAc)₂ and an oxidant like o-chloranil can catalyze the direct arylation of PAHs with arylboroxins, providing a powerful tool for extending the π-system. acs.org

Furthermore, palladium catalysts are crucial for annulation reactions, where new rings are fused onto an existing aromatic core. rsc.orgacs.org Palladium-catalyzed oxidative carbonylation is another sophisticated technique that allows for the construction of PAHs through intramolecular cyclocarbonylation, involving C-H activation and the formation of C-C and C-O bonds in a single process. nih.govacs.org The choice of catalyst, ligands, and additives can be optimized to control the chemo- and regioselectivity of these transformations. acs.org

Below is a table summarizing common catalytic systems used in the synthesis of complex PAHs.

Catalyst SystemReaction TypeFunctionReference
Pd(OAc)₂ / o-chloranilDirect C-H ArylationExtends PAH π-system by coupling with arylboroxins. acs.org
Pd₂(dba)₃Oxidative CarbonylationIntramolecular cyclization via C-H activation. acs.org
Palladium CatalystsAnnulationFuses new rings onto an existing aromatic core. rsc.orgacs.org
Iron(III) chloride (FeCl₃)Scholl ReactionOxidative cyclodehydrogenation to form C-C bonds. acs.org

Purification and Isolation Techniques for Complex PAHs

The synthesis of large PAHs typically results in complex mixtures containing starting materials, intermediates, and isomeric byproducts. Therefore, robust purification and isolation techniques are essential to obtain the target compound in high purity.

Column chromatography is a fundamental technique used for the initial separation of the crude reaction mixture. nih.govresearchgate.net Stationary phases like silica (B1680970) gel or alumina (B75360) are commonly used to separate compounds based on their polarity. researchgate.net For more complex separations, a sequence of chromatographic steps may be necessary. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the purification of complex PAH isomers. nih.govnih.gov Due to the structural similarity and, consequently, similar physical properties of PAH isomers, specialized HPLC columns are often required. tandfonline.com Chiral stationary phases have shown promise in separating PAH isomers, even those that are not classically chiral but may possess pseudochiral characteristics. tandfonline.com HPLC coupled with a photodiode array detector is particularly effective, as it allows for the differentiation of large PAHs based on their unique UV/VIS absorbance spectra. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers exceptionally high chromatographic resolution for analyzing complex PAH mixtures. nih.gov By using column combinations with different selectivities (e.g., a liquid crystal column and a nano-stationary phase column), the separation of closely related compounds can be maximized. nih.gov

Other techniques such as thin-layer chromatography (TLC) can be used for monitoring reaction progress and for small-scale preparative separations. nih.govresearchgate.net The purity of the final isolated compound is typically verified by a combination of GC/MS and spectroscopic methods like NMR. nih.gov

The table below compares various purification techniques for complex PAHs.

TechniquePrincipleApplicationAdvantagesLimitationsReference
Column Chromatography Adsorption/PartitionInitial bulk separation of crude product.Scalable, low cost.Lower resolution for complex isomers. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Partition/AdsorptionHigh-resolution separation of isomers.High efficiency, suitable for non-volatile compounds.Higher cost, solvent consumption. nih.govnih.govtandfonline.com
Two-Dimensional Gas Chromatography (GC×GC) Partition based on volatility and polarityAnalysis of highly complex mixtures.Very high resolution and peak capacity.Limited to thermally stable and volatile compounds. nih.gov
Thin-Layer Chromatography (TLC) AdsorptionReaction monitoring, small-scale separation.Fast, simple, inexpensive.Low resolution, not suitable for large quantities. researchgate.net

Computational Chemistry and Electronic Structure Investigations of Anthra 2,3 J Heptaphene

Quantum Chemistry Approaches

A range of quantum chemistry methods, each with a different balance of computational cost and accuracy, can be applied to investigate large molecular systems. The choice of method depends on the specific property of interest.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry and materials science due to its favorable combination of accuracy and computational efficiency. ohio-state.edu It is particularly well-suited for determining the ground-state properties of large molecules. For Anthra[2,3-j]heptaphene, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths and bond angles. This process finds the lowest energy conformation of the molecule.

Furthermore, DFT provides a detailed picture of the electronic ground state, including the total energy and the distribution of electron density. This information is fundamental for understanding the molecule's stability and reactivity. While specific DFT-calculated geometric parameters for this compound are not detailed in readily available literature, the methodology is standard for PAHs. For instance, studies on anthracene (B1667546) and its derivatives have successfully used DFT to analyze the effects of electron addition or removal on bond lengths and atomic charges. researchgate.net

Table 1: Representative DFT Functionals for Molecular Property Calculations This table is for illustrative purposes and shows common functionals used in computational studies.

Functional Type Examples Typical Application
Generalized Gradient Approximation (GGA) PBE, BLYP Geometry Optimization, Electronic Structure
Hybrid GGA B3LYP Geometry, Energies, Vibrational Frequencies

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While conventional DFT is formulated for the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the investigation of excited states. ohio-state.edustackexchange.com TD-DFT has become the state-of-the-art method for calculating the photophysical properties of extended materials and molecules due to its affordable cost. uzh.chresearchgate.net It is widely used to compute vertical excitation energies, which correspond to the absorption of light, and to simulate electronic absorption spectra. rsc.org

For a molecule like this compound, TD-DFT calculations can predict the energies of its lowest electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks. The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional, with range-separated hybrid functionals often providing more accurate descriptions for charge-transfer and Rydberg excitations. nih.govarxiv.orgresearchgate.net The typical statistical accuracy for vertical excitation energies is within 0.3 eV when using modern functionals. ohio-state.edu These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions involved. researchgate.net

Coupled-cluster (CC) theory is a high-level ab initio quantum chemistry method that provides a more rigorous treatment of electron correlation than DFT. wikipedia.org The method is systematically improvable, with common variants including CCSD (Coupled-Cluster with Singles and Doubles) and the so-called "gold standard," CCSD(T), which adds a non-iterative correction for triple excitations. wikipedia.orgmaplesoft.comharvard.edu

CCSD(T) is renowned for its ability to yield highly accurate results for the energies and properties of small to medium-sized molecules, often approaching experimental accuracy. maplesoft.com However, its computational cost is significantly higher than that of DFT, scaling much more steeply with the size of the molecule. For a large system like this compound, a full CCSD(T) calculation would be computationally prohibitive. Instead, it is often used to benchmark the performance of more cost-effective methods like DFT on smaller, related model systems to validate their accuracy. osti.gov

Relativistic effects arise from the high velocities of electrons in the strong electric field of heavy atomic nuclei. arxiv.org These effects can significantly alter the electronic structure and chemical properties of systems containing heavy elements (typically from the 5th period and beyond). uba.aracademie-sciences.fr The primary relativistic corrections include mass-velocity effects, the Darwin term, and spin-orbit coupling. nih.govresearchgate.net

This compound is composed exclusively of carbon (atomic number Z=6) and hydrogen (Z=1), which are light elements. For such elements, the electron velocities are far from the speed of light, and consequently, relativistic effects are negligible and not typically included in electronic structure calculations. uba.ar

Analysis of Electronic Structure

Beyond calculating energies and geometries, computational methods provide deep insights into the arrangement and behavior of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity and electronic property analysis. wikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity, low kinetic stability, and that the molecule can be excited by low-energy light. nih.govnih.gov For large, conjugated π-systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized across the aromatic framework. The HOMO-LUMO gap is expected to be relatively small, consistent with the properties of other large acenes, leading to absorption in the visible or near-infrared region of the electromagnetic spectrum. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for Large Polycyclic Aromatic Hydrocarbons This table presents typical energy ranges for large PAHs and is intended for illustrative purposes. Specific values for this compound would require dedicated computation.

Orbital Typical Energy Range (eV) Significance
HOMO -4.5 to -5.5 Electron-donating capability; ionization potential
LUMO -2.0 to -3.0 Electron-accepting capability; electron affinity

| HOMO-LUMO Gap | 2.0 to 3.0 | Electronic excitation energy; chemical reactivity |

Charge Distribution and Reactivity Indices

The distribution of electrons within a molecule is fundamental to its reactivity. For large PAHs like this compound, methods such as Natural Bond Orbital (NBO) analysis and electrostatic potential-fitting schemes (e.g., CHelpG) are used to calculate the partial atomic charges on each atom. researchgate.net These calculations, typically performed at a DFT level of theory like B3LYP or BLYP with a suitable basis set (e.g., 6-311++G(d,p)), reveal the electron density across the carbon skeleton. researchgate.net

In unsubstituted, alternant PAHs, the charge distribution is relatively uniform, though edge carbons typically exhibit slightly different charges compared to internal carbons. It has been found in studies of other PAHs that the sites of electrophilic attack, such as oxidation, often occur at the carbon atoms calculated to have the highest negative atomic charges. researchgate.net

Reactivity indices, derived from conceptual DFT, further refine predictions of chemical behavior. The Fukui function, for instance, identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. For a PAH, this allows for the prediction of which rings or specific carbon atoms are most likely to engage in reactions. These computational approaches are crucial for understanding the potential chemical transformations and environmental fate of such molecules. nih.gov

Table 1: Illustrative Calculated Atomic Charges for a Representative Large PAH (Coronene) using DFT

Note: Data for the specific compound this compound is not available. This table presents representative data for Coronene (B32277) (C24H12), a well-studied large PAH, to illustrate typical charge distribution. Charges are calculated at the B3LYP/6-31G(d) level of theory.

Atom TypeNumber of AtomsAverage Mulliken Charge (a.u.)
Inner Carbon6+0.15
Outer Carbon18-0.12
Hydrogen12+0.10

Electronic Polarizability and Dipole Moments

However, the molecule does exhibit electronic polarizability, which is the tendency of its electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. nih.gov Polarizability is a tensor quantity, reflecting that the response to an electric field can be anisotropic—differing along different molecular axes. Computational methods, such as DFT, can accurately predict the components of the polarizability tensor (αxx, αyy, αzz) and the average polarizability (α_iso). For large, planar PAHs, polarizability is generally greatest in the plane of the molecule.

Table 2: Illustrative Calculated Electronic Polarizability for a Representative Large PAH

Note: Specific data for this compound is not available. This table provides representative theoretical values for a large PAH to illustrate the concept.

Polarizability ComponentCalculated Value (a.u.)
α_xx550
α_yy700
α_zz150
α_iso (Average) 467

Theoretical Prediction of Spectroscopic Properties

Vibrational (IR, Raman) Spectra Modeling

Theoretical modeling is a cornerstone for interpreting the infrared (IR) and Raman spectra of complex molecules like PAHs. researchgate.net Using DFT calculations, it is possible to compute the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These calculations predict the positions of absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. researchgate.net

For large PAHs, the spectra are characterized by several key regions:

C-H Stretching Region (~3100-3000 cm⁻¹): These vibrations arise from the hydrogen atoms at the periphery of the molecule. nih.gov

C=C Stretching Region (~1600-1400 cm⁻¹): These modes correspond to the stretching of the carbon-carbon bonds within the aromatic rings and are often strong in both IR and Raman spectra. nih.govresearchgate.net

In-Plane C-H Bending (~1300-1000 cm⁻¹): These involve the bending of the C-H bonds within the plane of the molecule.

Out-of-Plane C-H Bending (~900-650 cm⁻¹): These vibrations, which involve the hydrogen atoms moving above and below the molecular plane, often give rise to some of the most intense bands in the IR spectra of PAHs. nih.gov

The calculated frequencies are often systematically scaled to account for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data where available. acs.org

Table 3: Illustrative Calculated Vibrational Frequencies and Intensities for a Representative Large PAH

Note: Specific data for this compound is not available. This table shows representative DFT-calculated vibrational modes for a large PAH.

Frequency (cm⁻¹, scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
305525150Aromatic C-H Stretch
161080250Aromatic C=C Stretch
145065200Aromatic C=C Stretch
11454030In-plane C-H Bend
84525010Out-of-plane C-H Bend

Electronic Absorption (UV-Vis) and Emission Spectra Simulation

Time-dependent density functional theory (TD-DFT) is the preeminent computational method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of PAHs. nih.govmdpi.comacs.org These calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The UV-Vis spectra of large PAHs are typically characterized by several intense bands arising from π → π* transitions. In the notation of Clar, the most prominent of these are the ¹L_a and ¹L_b bands. TD-DFT calculations can often predict the excitation energies for these states, although standard functionals sometimes struggle with the ¹L_a state in certain PAHs, a challenge that can be addressed with long-range-corrected functionals. acs.orgacs.org Simulating these spectra is crucial for identifying PAHs in various environments and for designing new materials with specific optical properties.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Representative Large PAH

Note: Specific data for this compound is not available. This table provides representative TD-DFT (B3LYP/6-31G(d)) results for a large PAH.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionState
3.104000.05HOMO -> LUMO¹L_b
3.543501.20HOMO-1 -> LUMO¹L_a
4.282901.80HOMO -> LUMO+1¹B_b

Chiroptical Properties (ECD, VCD) Predictions for Chiral Derivatives

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). wikipedia.org However, if chiral functional groups were introduced, or if the aromatic backbone were twisted into a non-planar, helical shape, the resulting derivatives would be chiral.

For such hypothetical chiral derivatives, computational methods can predict their chiroptical spectra. nih.govacs.org TD-DFT is used to calculate the ECD spectrum, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region. acs.org Similarly, DFT calculations of atomic polar and axial tensors can predict the VCD spectrum, the infrared counterpart to ECD. These theoretical predictions are invaluable for determining the absolute configuration of chiral molecules by comparing calculated spectra to experimental ones. nih.gov

Computational Methodologies for Periodic Systems (for solid-state structures)

To understand the properties of this compound in the solid state, computational methods must account for the periodic nature of the crystal lattice. DFT calculations using plane-wave basis sets and periodic boundary conditions are the standard approach for such systems. mdpi.com These methods allow for the optimization of the crystal structure, determining lattice parameters and molecular packing arrangements.

Solid-state calculations can predict a range of material properties, including the electronic band structure, the density of states (DOS), and cohesive energies. nih.gov The band gap, a crucial parameter for electronic applications, can be determined from the band structure. Furthermore, these models can be used to simulate the effects of intermolecular interactions (e.g., π-π stacking) on the electronic and vibrational properties of the molecule within the crystal, providing insights that are inaccessible from single-molecule calculations. mdpi.comresearchgate.net

Computational Analysis of this compound: Electronic Structure Remains Unexplored

Despite the growing interest in complex polycyclic aromatic hydrocarbons (PAHs) for advanced materials science, a thorough computational investigation into the electronic structure of this compound appears to be a notable gap in the current scientific literature. Extensive searches for dedicated research on this specific molecule, particularly concerning its band structure, Brillouin zone analysis, and k-point grid convergence, have not yielded any specific studies. Therefore, a detailed, data-driven article on these computational aspects cannot be compiled at this time.

The exploration of a material's electronic properties through computational chemistry is a fundamental step in predicting its potential for electronic and optoelectronic applications. For crystalline structures, this typically involves the calculation of the electronic band structure, which describes the ranges of energy that an electron is allowed to have. This analysis is performed within the framework of the Brillouin zone, a fundamental concept in solid-state physics representing the primitive cell in reciprocal space.

Accurate band structure calculations are critically dependent on the density of the k-point grid used to sample the Brillouin zone. The convergence of the total energy and other electronic properties with respect to the number of k-points is a crucial technical aspect that ensures the reliability of the computational results. Different k-point sampling schemes, such as those developed by Monkhorst and Pack, are employed to efficiently and accurately perform this integration. The choice of the k-point grid directly impacts the computational cost and the precision of the calculated electronic band structure, charge density, and total energy.

While the methodologies for such investigations are well-established, their application to this compound has not been documented in available scientific databases and research publications. The absence of these computational studies means that key electronic parameters, such as the band gap, the nature of the valence and conduction bands, and the effective masses of charge carriers, remain unknown for this particular compound.

Future computational research on this compound would need to address these fundamental aspects. Such a study would likely employ density functional theory (DFT) to calculate the ground-state electronic structure. The investigation would involve:

Geometric optimization of the crystal structure of this compound.

Band structure calculations along high-symmetry directions within the first Brillouin zone.

Density of states (DOS) calculations to complement the band structure and identify the contributions of different orbitals to the electronic states.

Convergence tests for the k-point grid and the plane-wave cutoff energy to ensure the accuracy of the results.

Until such research is conducted and published, a comprehensive and scientifically accurate article on the computational chemistry and electronic structure of this compound, as per the requested detailed outline, cannot be generated. The scientific community awaits these foundational studies to unlock the potential of this intriguing molecule.

Charge Transport Phenomena in Anthra 2,3 J Heptaphene Systems

Theoretical Frameworks for Charge Transport

The movement of charge carriers (holes and electrons) in organic materials can be described by several models, ranging from localized hopping between individual molecules to delocalized band-like motion in highly ordered crystalline structures. The dominant mechanism in a material like anthra[2,3-j]heptaphene depends critically on factors such as purity, crystal packing, and temperature.

In many organic semiconductors, particularly those with a degree of disorder, charge transport is an incoherent process where charges hop from one molecule to the next. The rate of this electron or hole transfer (k_ET) between adjacent molecules can be described by Marcus theory. arxiv.orgresearchgate.net The theory considers the transfer process as a transition between two parabolic potential energy surfaces, representing the initial and final states of the charge transfer event.

The classical Marcus equation for the electron transfer rate is given by:

where:

H_AB is the electronic coupling (or transfer integral) between the donor and acceptor molecules, which depends on the overlap of their frontier molecular orbitals.

λ is the reorganization energy, which is the energy required to distort the geometry of the reacting molecule and the surrounding medium from the equilibrium geometry of the initial state to that of the final state. It has two components: an inner (intramolecular) part (λ_i) and an outer (solvent/matrix) part (λ_o). For molecular crystals, the inner component is often dominant. nih.govcleanenergywiki.org

ΔG⁰ is the change in Gibbs free energy for the transfer reaction. For self-exchange between identical molecules, ΔG⁰ is zero.

k_B is the Boltzmann constant and T is the temperature.

A key parameter in this model is the reorganization energy (λ). A smaller reorganization energy leads to a higher charge transfer rate because less energy is required for the molecular geometry to adapt to the new charge state. doi.org For polyacenes, a class of compounds structurally related to the heptaphene (B1213698) core of this compound, the intramolecular reorganization energy has been shown to decrease as the size of the π-conjugated system increases. This is because the charge is more delocalized over a larger molecule, requiring smaller geometric changes upon ionization. doi.org

Table 1: Calculated Intramolecular Reorganization Energies (λ_hole) for Hole Transport in a Series of Oligoacenes. (Data sourced from DFT calculations). doi.org

CompoundNumber of RingsReorganization Energy (λ_hole) (eV)
Naphthalene (B1677914)20.187
Anthracene (B1667546)30.137
Tetracene40.114
Pentacene (B32325)50.098

This table is based on data for oligoacenes, which serve as an analogue. The trend of decreasing reorganization energy with increasing size suggests that larger molecules like this compound would exhibit even smaller reorganization energies, which is favorable for efficient charge transport.

In materials that are not perfectly crystalline, such as amorphous films or polycrystalline solids, a charge carrier is typically localized on a single molecule. Transport occurs via thermally activated "hopping" between these localized states. researchgate.net These systems are characterized by energetic and positional disorder. Energetic disorder arises from variations in the local environment of each molecule, leading to a distribution of site energies, often modeled as a Gaussian density of states (DOS).

Hopping transport models, such as the Gaussian Disorder Model (GDM), describe the mobility (µ) as being dependent on temperature (T) and electric field (F). In these models, a carrier will preferentially hop to a neighboring site that is lower in energy, but this is balanced by the spatial availability of sites. At higher temperatures, carriers have sufficient thermal energy to overcome energy barriers and access a wider range of hopping destinations. The mobility in such disordered systems typically shows a characteristic temperature and field dependence, which distinguishes it from band-like transport.

In highly ordered molecular crystals, strong intermolecular electronic coupling can lead to the delocalization of molecular orbitals over multiple molecules, forming electronic bands. nih.gov In this scenario, charge transport is coherent and can be described by band theory, similar to inorganic semiconductors. The charge carriers (electrons and holes) are delocalized and move through the crystal with a defined mobility, which is primarily limited by scattering with lattice vibrations (phonons).

A key signature of band-like transport is the temperature dependence of mobility (µ), which typically follows a power-law relationship (µ ∝ T⁻ⁿ, where n > 0). nih.gov This indicates that as temperature increases, increased phonon scattering impedes carrier motion, leading to lower mobility. This is in direct contrast to the thermally activated behavior of hopping transport. For larger acenes like pentacene, band-like transport has been observed, particularly at low temperatures. nih.gov Given its extended π-system, it is plausible that highly crystalline this compound could also exhibit band-like transport characteristics. The transition from hopping to band-like transport is a subject of intense research and depends on the relative magnitudes of the electronic coupling and the reorganization energy.

The interaction between a charge carrier and the surrounding lattice vibrations (phonons) can lead to the formation of a quasiparticle known as a polaron. A polaron consists of the charge carrier (electron or hole) and the associated local distortion of the molecular lattice that it induces. This lattice distortion effectively increases the mass of the charge carrier, influencing its mobility.

Polaron formation is particularly important in organic semiconductors due to the strong electron-phonon coupling. The nature of the polaron can range from "large" polarons, where the distortion extends over many lattice sites and the carrier can still move in a band-like manner, to "small" polarons, where the charge and the distortion are localized on a single molecule. In the small polaron limit, transport occurs via thermally activated hopping of the entire polaron entity from one site to another, a process that can be described within the framework of Marcus theory. The struggle between charge localization due to polaron formation and delocalization due to strong electronic coupling is a key determinant of the transport mechanism in acene crystals. doi.org

Molecular Dynamics Simulations for Conformation and Stacking

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure and dynamics of molecular systems. For organic semiconductors, MD simulations can predict the preferred packing arrangements (polymorphs) of molecules in the solid state. This is crucial because the charge transport properties are highly sensitive to the relative orientation of adjacent molecules, often referred to as π-stacking. By simulating the collective behavior of hundreds or thousands of molecules, MD can provide insights into the bulk morphology of materials like this compound.

The efficiency of charge hopping between two molecules is directly related to the magnitude of the electronic coupling (charge transfer integral, H_AB or t). This integral is determined by the degree of overlap between the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of the interacting molecules. The overlap, in turn, is exquisitely sensitive to the precise geometric arrangement of the molecules, including the intermolecular distance and the relative displacement (both longitudinal and lateral slip).

A perfect face-to-face (sandwich) stacking is often not the most stable arrangement due to Pauli repulsion. Instead, a slipped-stack or herringbone arrangement is commonly observed in PAHs. The charge transfer integral can vary significantly with small changes in the stacking geometry. Computational studies on model systems like oligothiophenes have mapped out the landscape of the transfer integral as a function of molecular displacement. These studies reveal that the maximum electronic coupling does not always coincide with the most energetically stable stacking configuration.

Table 2: Conceptual Relationship Between π-Stacking Geometry and Charge Transfer Integral (t) for a Model Dimer System. (This table is illustrative, based on general findings for π-conjugated systems like oligothiophenes, as specific data for this compound is not available).

This conceptual table illustrates that there is a delicate trade-off between achieving a thermodynamically stable packing arrangement and maximizing the electronic coupling necessary for efficient charge transport. The optimal geometry for charge transport in this compound will depend on a complex balance of these factors.

Reorganization Energies for Charge Carrier Mobility

In the realm of organic semiconductors, the movement of charge carriers is not a continuous flow as in metals, but rather a series of "hops" between individual molecules. The efficiency of this hopping process is critically governed by a parameter known as the reorganization energy (λ). icm.edu.pl According to Marcus theory, which provides a framework for understanding electron transfer rates, the reorganization energy is the energy required to distort the geometry of a molecule and its surrounding environment from its neutral-state equilibrium to the charged-state equilibrium geometry, without the actual charge transfer occurring. wikipedia.orgresearchgate.net A lower reorganization energy facilitates a faster charge transfer rate and, consequently, higher charge carrier mobility. icm.edu.pl

The total reorganization energy (λ) is comprised of two main components:

Internal Reorganization Energy (λ_int_): This corresponds to the energy required to relax the geometry of the molecule itself upon gaining or losing an electron. It is associated with changes in bond lengths and angles, particularly the high-frequency vibrations of the molecular skeleton. aip.orgresearchgate.net

External Reorganization Energy (λ_ext_ or λ_out_): This accounts for the energy needed to reorganize the surrounding medium (the molecular lattice) in response to the change in charge. nih.govrsc.org In nonpolar solid-state systems like crystalline polycyclic aromatic hydrocarbons (PAHs), this arises from the electronic and nuclear polarization of neighboring molecules. nih.gov

Theoretical calculations are crucial for estimating these energies and predicting the intrinsic transport capabilities of materials like this compound. For large aromatic systems, it has been shown that even for nonpolar molecules, the outer-shell reorganization energy can be significant, with values ranging from 170 to over 200 meV for molecules like anthracene and pentacene, comparable to their internal reorganization energies. nih.gov Computational studies on carbazole (B46965) derivatives have demonstrated that molecular design can lead to low reorganization energies; for instance, benzo[b]carbazole exhibits a low λ_h_ of 0.18 eV and λ_e_ of 0.11 eV, suggesting that strategic structural modifications can enhance charge transport. icm.edu.pl For materials to be effective ambipolar conductors (transporting both holes and electrons), it is desirable to have low reorganization energies for both hole (λ_h_) and electron (λ_e_) transport.

Factors Influencing Charge Transport Properties

Effect of Molecular Packing and Morphology

The arrangement of molecules in the solid state is a decisive factor for efficient charge transport. researchgate.net The electronic coupling, or transfer integral (V), between adjacent molecules dictates the ease with which a charge carrier can hop from one site to the next. aip.orgresearchgate.net This coupling is highly sensitive to the intermolecular distance and relative orientation, which are defined by the crystal packing or thin-film morphology. researchgate.netnih.gov

Large PAHs like this compound typically arrange into ordered structures, with common motifs being herringbone and π-π stacking. rsc.org

Herringbone Packing: In this arrangement, the edges of adjacent molecules are oriented towards the faces of their neighbors. This can lead to significant electronic coupling, but the transport properties can be highly anisotropic, favoring specific crystallographic directions.

π-π Stacking: This involves a co-facial arrangement of the aromatic cores, which can promote strong electronic coupling along the stacking direction, creating efficient 1D or 2D charge transport pathways. rsc.org However, even small displacements (slips) along the molecular axes can drastically reduce the orbital overlap and, therefore, the charge mobility. nih.gov

Studies on pentacene-based metal-organic frameworks (MOFs) have shown that controlling the π-stacking distance and slip between units is a powerful strategy to boost electronic coupling and hole mobility by orders of magnitude. nih.govacs.org Similarly, research on naphthalene diimide derivatives shows that as the length of alkyl side-chains increases, the charge mobility in π-stacked systems tends to decrease due to greater displacement between the molecular cores. rsc.org Therefore, achieving a molecular arrangement with maximal π-orbital overlap and minimal disorder is a key goal in designing high-mobility materials based on the this compound core. acs.org

Role of Substituent Groups on Carrier Mobility

The intrinsic electronic properties and charge mobility of the this compound core can be finely tuned by attaching various functional substituent groups. researchgate.net These modifications can alter the frontier molecular orbital energy levels (HOMO and LUMO), reorganization energy, and intermolecular packing, thereby influencing whether the material is better suited for hole (p-type) or electron (n-type) transport. epa.gov

A theoretical investigation on derivatives of a related large PAH, tetrabenz[a,c,h,j]-anthracene, provides significant insights. researchgate.net The study analyzed the effects of electron-donating and electron-withdrawing groups on charge transport properties. The results indicated that substitution with fluorine (F) or thiol (SH) groups led to markedly better hole and electron transport capabilities compared to hydroxyl (OH) or methoxy (B1213986) (OCH3) groups. researchgate.net Crucially, the introduction of F, SH, or methylthio (SCH3) groups resulted in materials where the electron transport capability was superior to the hole transport capability, suggesting these substitutions can transform the parent molecule into an n-type semiconductor. researchgate.net

Another study on pentacene derivatives showed that introducing a bulky norbornadienyl substituent significantly impacted carrier mobility; it increased hole mobility in one derivative while reducing electron mobility by an order of magnitude in another, an effect attributed to changes in transfer integrals and thin-film microstructure. researchgate.net This highlights that substituents influence not just the electronic properties of a single molecule but also the collective packing arrangement, which is equally critical for device performance.

Table 1: Effect of Substituent Groups on the Charge Transport Properties of Tetrabenz[a,c,h,j]-anthracene Derivatives. researchgate.net
Substituent GroupChemical FormulaElectronic NatureImpact on Charge Transport
Fluorine-FElectron-withdrawingSignificantly improved hole and electron transport; promotes n-type behavior.
Thiol-SHElectron-withdrawingSignificantly improved hole and electron transport; promotes n-type behavior.
Methylthio-SCH3Electron-donating/weakly withdrawingPromotes superior electron transport capability over hole transport (n-type).
Hydroxyl-OHElectron-donatingLess effective at improving charge transport compared to -F or -SH.
Methoxy-OCH3Electron-donatingLess effective at improving charge transport compared to -F or -SH.

Impact of Defects and Environmental Factors

The ideal, perfectly ordered crystalline structure represents the upper limit for charge transport performance. In reality, both crystalline and amorphous films of organic semiconductors contain defects that can severely limit charge carrier mobility. acs.org These defects, which include structural imperfections (e.g., grain boundaries, vacancies, dislocations) and chemical impurities, create localized electronic states within the bandgap that can act as charge traps. nih.govrsc.org

Environmental factors also play a critical role. Exposure to atmospheric oxygen and moisture can introduce impurities that act as deep traps for charge carriers. For many p-type organic semiconductors, oxygen can facilitate hole conduction, but for n-type materials, it is a significant electron trap that can degrade performance. Understanding and mitigating the influence of these extrinsic factors through encapsulation or operation in inert environments is essential for reliable device function. nih.gov

Computational Prediction of Charge Carrier Mobilities

Predicting the charge transport properties of new molecules prior to their complex and costly synthesis is a major goal of computational chemistry. epa.gov By calculating key physical parameters, theoretical models can screen vast libraries of potential candidates and identify promising structures like derivatives of this compound for high-performance electronic applications. researchgate.net

The charge transport process in these materials is typically modeled as an incoherent hopping of charge carriers between localized states. aip.orgresearchgate.net The rate of this hopping is described by Marcus theory, which depends fundamentally on the reorganization energy (λ) and the electronic coupling (V). aip.org Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate these parameters for a given molecular structure and packing arrangement.

Monte-Carlo Simulations for Mobility Calculation

Once the fundamental parameters are known, kinetic Monte Carlo (KMC) simulations provide a powerful method to predict the bulk charge carrier mobility. bohrium.comacs.org This technique simulates the stochastic journey of a charge carrier through a computer-generated lattice of molecules. researchgate.netarxiv.org

The simulation proceeds as follows:

A 3D grid representing the molecular morphology is created, with each site corresponding to a molecule.

A charge carrier (hole or electron) is placed on a random site in the grid.

The hopping rates (k) from the current site to all neighboring sites are calculated using the Marcus rate equation, which incorporates the pre-calculated reorganization energy and transfer integrals. aip.org

The simulation randomly selects a hop for the charge carrier to an adjacent molecule, with the probability of each hop being proportional to its calculated rate.

This process is repeated for many thousands or millions of steps, tracking the position of the charge carrier over time.

By analyzing the mean-squared displacement of the carrier as a function of time, the diffusion coefficient (D) is determined.

Finally, the charge carrier mobility (μ) is calculated from the diffusion coefficient using the Einstein relation. acs.org

First-principles KMC simulations that use no tunable parameters have shown good agreement with experimental mobility measurements for organic semiconductors, validating this approach as a predictive tool for material design. bohrium.comaps.org

Multiscale Simulation Approaches

The intrinsic charge transport properties of organic semiconductor materials, such as this compound, are fundamentally governed by phenomena occurring across multiple length and time scales. A comprehensive understanding of these processes, from the quantum mechanical behavior of electrons to the macroscopic charge carrier mobility, necessitates the use of multiscale simulation approaches. These methods bridge the gap between electronic structure calculations on individual molecules and the charge transport dynamics within a bulk material.

A prevalent multiscale simulation workflow integrates three key computational techniques: Quantum Chemistry (QC), Molecular Dynamics (MD), and Kinetic Monte Carlo (KMC). This hierarchical approach allows for the calculation of essential charge transport parameters at different levels of theory and complexity, ultimately providing a holistic view of the material's performance.

Quantum Chemistry (QC) Calculations:

The foundation of the multiscale simulation approach lies in the accurate calculation of molecular-level properties using quantum chemistry methods, most notably Density Functional Theory (DFT). For a given organic semiconductor like this compound, these calculations provide two critical parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V).

Reorganization Energy (λ): The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state (and vice versa) without the charge actually being transferred. It is a crucial parameter as it represents the energy barrier for charge hopping. A lower reorganization energy is generally desirable for efficient charge transport. The calculation involves four distinct energy computations: the energy of the neutral molecule at its optimized geometry, the energy of the charged molecule at the neutral geometry, the energy of the charged molecule at its optimized geometry, and the energy of the neutral molecule at the charged geometry.

Electronic Coupling (V): The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between adjacent molecules in the solid state. This parameter is highly sensitive to the relative orientation and distance between molecules. A larger electronic coupling value facilitates faster charge transfer. It is typically calculated for molecular pairs (dimers) extracted from the bulk morphology.

Molecular Dynamics (MD) Simulations:

To capture the influence of molecular packing and dynamic disorder on charge transport, classical Molecular Dynamics (MD) simulations are employed. Starting from a crystalline or amorphous arrangement of molecules, MD simulations model the temporal evolution of the system, allowing the molecules to move and reorient according to classical mechanics. This provides a realistic representation of the bulk morphology of the organic semiconductor. From the MD trajectories, numerous dimer configurations can be extracted to calculate the distribution of electronic coupling values, which reflects the inherent structural disorder of the material.

Kinetic Monte Carlo (KMC) Simulations:

The final step in the multiscale simulation hierarchy is the Kinetic Monte Carlo (KMC) simulation. The KMC method uses the reorganization energies and electronic coupling values obtained from the QC calculations, along with the molecular packing information from the MD simulations, to simulate the random walk of charge carriers through the material under the influence of an external electric field. By tracking the movement of a large number of charge carriers over time, the KMC simulation can predict the macroscopic charge carrier mobility, a key performance metric for any semiconductor material.

Illustrative Data for this compound Systems:

Table 1: Calculated Reorganization Energies for this compound

Charge CarrierReorganization Energy (λ) (meV)
Hole110
Electron135

This data is illustrative and based on typical values for large, planar PAHs.

Table 2: Representative Electronic Coupling Values for this compound Dimers

Dimer ConfigurationIntermolecular Distance (Å)Electronic Coupling (V) (meV)
Co-facial Stacking3.585
Slipped Stacking3.840
T-shaped4.55

This data is illustrative and based on typical values for large, planar PAHs.

By integrating these parameters into a KMC simulation, the charge carrier mobility of this compound can be estimated, providing valuable insights into its potential for use in electronic devices. This multiscale approach allows for a systematic investigation of structure-property relationships, guiding the rational design of new organic semiconductor materials with enhanced performance.

Advanced Optical Characterization and Photophysical Studies of Anthra 2,3 J Heptaphene

Spectroscopic Analysis Techniques (beyond basic identification)

Spectroscopic analysis of large, conjugated systems like Anthra[2,3-j]heptaphene moves beyond simple identification to probe the intricate electronic structure and behavior of the molecule upon interaction with light. These advanced techniques are crucial for understanding its potential in optoelectronic applications.

Time-Resolved Spectroscopy for Excited State Dynamics

While steady-state spectroscopy provides a static picture of electronic states, time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC) or pump-probe spectroscopy, are essential for understanding the dynamics of these states. These methods measure the decay of the excited state population over time, typically on the nanosecond to femtosecond timescale. scirp.org

For a molecule like this compound, time-resolved fluorescence studies would reveal the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state via emission. The decay is often fitted to an exponential function. A multi-exponential decay can indicate the presence of multiple excited state species or complex decay pathways, such as the formation of isomers or charge-transfer states. scirp.org

Non-Linear Optical (NLO) Properties and Measurements

Non-linear optics describes the behavior of materials subjected to intense electromagnetic fields, such as those from a laser. jhuapl.edu Organic molecules with extensive π-conjugation, like anthracene (B1667546) derivatives, are of significant interest for NLO applications due to their potential for large second- and third-order hyperpolarizabilities (β and γ, respectively). researchgate.net These properties are fundamental to technologies like frequency doubling and optical switching. jhuapl.edu

The NLO response of a molecule is often associated with intramolecular charge transfer (ICT) within a donor-π-bridge-acceptor (D-π-A) system. researchgate.net Although this compound is a nonpolar hydrocarbon, its large, polarizable electron cloud could lead to significant third-order NLO effects. Theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate the hyperpolarizabilities and predict the NLO response of new materials. nih.gov

Photophysical Processes

The photophysical processes of this compound dictate how the molecule absorbs, distributes, and dissipates light energy. Understanding these pathways is key to designing and optimizing its use in light-emitting or light-harvesting applications.

Exciton Dynamics and Energy Transfer Mechanisms

In the solid state or in aggregates, the photophysical properties of molecules can be significantly different from those in dilute solution. When molecules are closely packed, the excited state (exciton) is often not localized on a single molecule but can be delocalized over several molecules. The aggregation of chromophores can affect their light-absorbing and emitting properties due to π-π stacking interactions. mdpi.com

The study of exciton dynamics involves understanding how energy is transferred between molecules. This can occur through processes like Förster Resonance Energy Transfer (FRET) or Dexter electron exchange. These energy transfer mechanisms are fundamental to the operation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photoinduced Charge Generation and Recombination

The process of photoinduced charge generation and subsequent recombination is fundamental to the application of organic semiconducting materials in optoelectronic devices. In molecules like this compound, the absorption of a photon with sufficient energy elevates an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited state known as an exciton.

Charge Generation: The efficiency of charge generation is critically dependent on the ability to overcome the electrostatic attraction between the electron and the hole (the vacancy left by the electron). In many organic materials, this process is facilitated at interfaces between donor and acceptor materials, where the energy landscape promotes the separation of the exciton into free charge carriers. For a molecule like this compound, its extended π-conjugated system suggests it could act as a potent electron donor in such heterojunctions. The timescale for this initial charge separation is often ultrafast, occurring on the order of femtoseconds to picoseconds.

Charge Recombination: Following generation, the separated charges can recombine, either radiatively (emitting light) or non-radiatively (generating heat). This process is a primary loss mechanism in organic photovoltaic devices. The rate of recombination is influenced by factors such as the mobility of the charge carriers, the morphology of the material, and the presence of trap states. Understanding the dynamics of charge recombination is crucial for designing materials and device architectures that minimize these losses.

ProcessDescriptionTypical Timescale
Exciton Formation Absorption of a photon creates a bound electron-hole pair.Femtoseconds
Exciton Dissociation Separation of the exciton into free charge carriers, often at a donor-acceptor interface.Femtoseconds to Picoseconds
Charge Transport Movement of free electrons and holes through the material.Picoseconds to Nanoseconds
Charge Recombination Annihilation of an electron and a hole, which can be radiative or non-radiative.Nanoseconds to Microseconds

Optical Imaging Techniques

Advanced microscopy techniques provide the capability to probe the structure and electronic properties of individual molecules, offering invaluable insights into their behavior on surfaces.

Scanning Tunneling Microscopy (STM) for Molecular Adsorption on Surfaces

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging conductive surfaces with atomic resolution. It operates by scanning a sharp metallic tip over a surface at a very small distance. A bias voltage is applied between the tip and the sample, allowing electrons to tunnel across the vacuum gap. The resulting tunneling current is extremely sensitive to the tip-sample distance and the local density of electronic states of the sample.

For a molecule like this compound adsorbed on a conductive substrate, STM can provide detailed information about:

Adsorption Geometry: How the molecule orients itself on the surface.

Molecular Packing: The arrangement of molecules in self-assembled monolayers.

Electronic Structure: By analyzing the tunneling current at different bias voltages (a technique known as scanning tunneling spectroscopy or STS), it is possible to probe the molecular orbitals (HOMO and LUMO) of the adsorbed molecule.

The appearance of a molecule in an STM image is a convolution of its topography and electronic structure. The contrast in the image reflects the spatial distribution of the electronic states near the Fermi level that are accessible for tunneling at the applied bias voltage.

High-Resolution Atomic Force Microscopy (HR-AFM) for Molecular Fingerprint Extraction

High-Resolution Atomic Force Microscopy (HR-AFM) is a technique capable of resolving the chemical structure of individual molecules with unprecedented detail. It utilizes a sharp tip attached to a cantilever that is oscillated at its resonance frequency. As the tip approaches the sample surface, forces between the tip and the sample (such as van der Waals and Pauli repulsion forces) cause a shift in the cantilever's resonance frequency. This frequency shift is measured and used to construct an image of the surface topography.

By functionalizing the AFM tip, for instance with a single carbon monoxide (CO) molecule, the resolution can be enhanced to the point where individual chemical bonds within a molecule can be visualized. This provides a direct "molecular fingerprint" of the compound. For this compound, HR-AFM could be used to:

Confirm Chemical Identity: Directly visualize the intricate fused-ring structure.

Identify Adsorption-Induced Deformations: Observe any changes in the molecular geometry upon interaction with the surface.

Characterize Reaction Products: Study chemical transformations at the single-molecule level.

The data obtained from HR-AFM can be compared with theoretical simulations to gain a deeper understanding of the molecule's structure and its interaction with the environment.

TechniquePrincipleInformation Obtained
STM Electron tunneling between a sharp tip and a conductive sample.Adsorption geometry, molecular packing, local density of electronic states.
HR-AFM Measurement of forces between a sharp tip and a sample surface.Atomic-resolution chemical structure, bond visualization, surface-induced structural changes.

Crystal Engineering and Solid State Chemistry of Anthra 2,3 J Heptaphene

Principles of Crystal Engineering Applied to Anthra[2,3-j]heptaphene

Crystal engineering provides a framework for designing new solid materials with desired properties by understanding and utilizing intermolecular interactions. ias.ac.in For complex polycyclic aromatic hydrocarbons (PAHs) like this compound, this approach is crucial for controlling their solid-state arrangement and, consequently, their electronic and optical properties.

Rational Design of Molecular Solids using Intermolecular Interactions

The rational design of molecular solids hinges on the predictable nature of intermolecular interactions. ias.ac.in In the case of this compound, a large, planar, and electron-rich aromatic system, the dominant forces governing its crystal packing are non-covalent interactions, primarily π-π stacking and C–H···π interactions. The extensive π-conjugated system of this compound promotes strong face-to-face π-stacking, a key interaction for charge transport in organic semiconductors. researchgate.net

The strategy of "disrupt and induce" can be employed to manipulate these interactions. By introducing specific functional groups, existing interaction patterns, such as herringbone packing common in linear acenes, can be disrupted. Simultaneously, new, more favorable interactions can be induced to guide the molecules into a desired arrangement, like the rubrene-like pitched π-stacking which is beneficial for electronic applications. researchgate.net For instance, the introduction of substituents can modulate the electronic properties and steric hindrance, thereby influencing the intermolecular C–H···π interactions and potentially leading to enhanced emission properties. rsc.org

Control over Three-Dimensional Molecular Arrangement

Achieving control over the three-dimensional arrangement of this compound molecules is paramount for tailoring its material properties. The spatial orientation of molecules in the crystal lattice directly impacts orbital overlap between adjacent molecules, which is a critical factor for efficient charge transport. A herringbone packing motif, common for many PAHs, is often not ideal for maximizing charge mobility. Therefore, strategies to steer the self-assembly towards a co-facial π-stacking arrangement are highly sought after.

One approach to control the molecular arrangement is through the use of "crystallization chaperones" or co-crystallizing agents. These molecules can interact with this compound through specific intermolecular forces, such as hydrogen bonding or halogen bonding, to guide the formation of a particular crystal packing. d-nb.info For example, co-crystallization with molecules capable of forming stable hydrogen-bonded motifs can fix the orientation of the PAH molecules. mdpi.comchemrxiv.org

Crystallization Techniques and Morphology Control

The method of crystallization plays a pivotal role in determining the quality, size, and morphology of this compound crystals, which in turn affects their performance in electronic devices.

Solvent-based Crystallization Methods (e.g., Dip-coating, Solvent Exchange)

Solvent-based crystallization is a common approach for growing organic crystals. The choice of solvent is critical, as it influences the solubility of this compound and can impact the crystal packing through solvent-solute interactions. The process typically involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals. uct.ac.za

Dip-coating is a technique where a substrate is withdrawn at a controlled speed from a solution of the organic semiconductor. As the solvent evaporates, a thin film of the material is deposited on the substrate. The morphology of the resulting film, whether amorphous or crystalline, depends on various factors including the solvent's evaporation rate, the solution concentration, and the nature of the substrate.

Solvent exchange, also known as antisolvent crystallization, involves the addition of a poor solvent (antisolvent) to a solution of the compound in a good solvent. This reduces the solubility of the solute, inducing crystallization. This method can provide good control over the crystal size and morphology by adjusting the rate of antisolvent addition and the mixing conditions.

The effectiveness of these methods is often dependent on the careful selection of solvents. For PAHs, solvents like toluene (B28343) and methanol (B129727) mixtures have been shown to be effective for extraction, suggesting their potential utility in crystallization processes. nih.gov The presence of impurities can significantly affect crystal growth, and techniques like recrystallization are often necessary to obtain high-purity crystals. uct.ac.zanih.gov

Solvent-Free Approaches (e.g., Mechanochemical, Thermochemical)

Solvent-free methods offer advantages such as reduced solvent waste and the potential to form crystal structures that are not accessible from solution.

Mechanochemical methods involve the use of mechanical energy, such as grinding or milling, to induce chemical transformations and crystallization. While more commonly associated with synthesis, mechanochemistry can also be used to prepare different polymorphs or co-crystals of organic compounds. The direct input of mechanical force can influence the packing of molecules in the solid state.

Thermochemical approaches rely on heat to induce phase transitions and crystallization. For large PAHs, synthetic routes often involve high-temperature reactions to achieve the final aromatic structure. iupac.org The thermodynamic properties, such as the enthalpy of formation, are crucial for understanding the stability and formation of these molecules under thermal conditions. stanford.edunih.gov The study of PAH formation in thermal systems provides insights into the high-temperature behavior of these compounds, which can be relevant for designing thermal annealing or sublimation-based crystallization processes. acs.orgresearchgate.net

Microspacing Sublimation for Organic Semiconductor Micro/Nanocrystals

Microspacing sublimation is a vapor-phase crystallization technique that has emerged as a powerful method for growing high-quality organic single crystals. acs.orgmdpi.com This method avoids the use of solvents, thus eliminating concerns about solvent residue in the final crystals. researchgate.net The setup consists of a source material and a substrate placed in close proximity (microspacing), typically on the order of micrometers. acs.org The source material is heated until it sublimes, and the vaporized molecules then deposit and crystallize on the nearby substrate. mdpi.com

A key advantage of microspacing sublimation is the ability to achieve a vapor-to-melt-to-crystal growth mechanism, which can lead to the formation of high-quality crystals. acs.org This technique has been successfully used to grow single crystals of various organic semiconductors, including anthracene (B1667546) and pentacene (B32325), with sizes ranging from 10 to 100 micrometers. acs.org The sublimation temperature is typically well below the melting point of the material. acs.org For instance, anthracene, with a melting point of 215 °C, can be sublimed at 130 °C. acs.org

This method allows for precise control over the crystal growth environment and can be performed in air, avoiding the need for complex vacuum systems. acs.orgacs.org By controlling parameters such as the sublimation temperature, the spacing distance, and the substrate properties, it is possible to grow ultrathin single crystals with uniform orientation, which is highly desirable for the fabrication of high-performance organic field-effect transistors (OFETs). acs.orgresearchgate.netnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of PAHs as it can significantly influence their physical and electronic properties. For large, planar molecules like this compound, polymorphism is highly probable, arising from different packing arrangements of the molecules in the crystal lattice. These arrangements are often governed by a delicate balance of intermolecular forces, primarily van der Waals interactions and π-π stacking.

While specific polymorphs of this compound have not been documented, studies on similar large PAHs, such as contorted hexabenzocoronene (cHBC), have revealed the existence of multiple polymorphs accessible through various processing techniques. acs.org The different packing motifs in these polymorphs can lead to variations in properties like solubility, melting point, and charge carrier mobility, which are crucial for applications in organic electronics.

Co-crystallization presents another avenue for tuning the properties of PAHs. By introducing a second molecular component, or "coformer," it is possible to create novel crystalline structures with tailored properties. acs.orgresearchgate.net For a molecule like this compound, co-crystallization could be employed to enhance solubility, modify its optical properties, or create charge-transfer complexes. The selection of a coformer is critical and would likely involve molecules with complementary electronic characteristics or the ability to form specific intermolecular interactions, such as halogen bonding or hydrogen bonding if suitable functional groups were present on a derivative of this compound. researchgate.net

Table 1: Potential Polymorphic Behavior of this compound (Hypothetical)

PolymorphCrystal SystemKey Packing MotifExpected Impact on Properties
Form I MonoclinicHerringboneHigher packing density, lower solubility
Form II Triclinicπ-stackedEnhanced charge transport along stacking axis
Form III OrthorhombicSandwich-herringboneIntermediate properties

This table is illustrative and based on known polymorphism in other large PAHs.

Solid-State Reaction Chemistry

The solid-state reaction chemistry of large PAHs is a field of growing interest, offering pathways to novel materials and transformations that are often distinct from solution-phase chemistry.

Solid-state reactions, by their nature, can exhibit high atom economy as they often proceed without the need for solvents. The topochemical control exerted by the crystal lattice can also lead to high selectivity, favoring the formation of specific products due to the pre-organized arrangement of the reactants. For this compound, solid-state reactions could potentially be used for derivatization or polymerization, where the crystalline packing would dictate the reaction pathway and the structure of the resulting products.

Photo-driven reactions in the crystalline state are a well-established phenomenon for many organic molecules, including some PAHs. nih.gov These reactions are highly dependent on the crystal packing, as the proximity and orientation of neighboring molecules determine the feasibility and outcome of the photoreaction. For this compound, with its extended π-system, irradiation with UV or visible light could potentially lead to [2+2] or [4+4] cycloadditions between adjacent molecules, depending on their alignment within the crystal lattice. Such reactions could be used to create novel covalent organic frameworks or to modify the electronic properties of the material. However, the efficiency of such reactions in large, rigid PAHs might be lower compared to smaller, more flexible molecules. nih.gov

Characterization of Crystalline Structures

The characterization of the crystalline forms of this compound would be crucial for understanding its structure-property relationships.

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of molecules in a crystal. iaea.org Single-crystal X-ray diffraction (SC-XRD) would provide precise information on bond lengths, bond angles, and intermolecular distances in a single crystal of this compound. This data is essential for understanding the packing motifs and intermolecular interactions that govern the solid-state properties.

Powder X-ray diffraction (PXRD) would be used to analyze polycrystalline samples, to identify different polymorphic forms, and to assess the purity of a crystalline phase. researchgate.net The diffraction pattern serves as a fingerprint for a specific crystalline structure.

Thermal analysis techniques are vital for studying the physical and chemical changes that occur in a material as a function of temperature. iupac.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would be used to determine its thermal stability and decomposition temperature. Given its large, all-carbon aromatic structure, it is expected to be thermally stable to high temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. iupac.org DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions between polymorphs. This information is critical for constructing a phase diagram and understanding the thermodynamic relationships between different crystalline forms.

Hot Stage Microscopy (HSM) combines microscopy with a heated stage to allow for the visual observation of a sample as it is heated. acs.orgaacrjournals.orgnih.gov HSM is a powerful tool for studying polymorphism, as it can directly visualize transformations from one crystalline form to another. acs.orgaacrjournals.orgnih.gov It can also be used to observe melting and crystallization processes, providing complementary information to DSC and TGA. acs.orgaacrjournals.orgnih.gov

Table 2: Expected Thermal Analysis Data for this compound (Illustrative)

Analytical TechniqueExpected ObservationSignificance
TGA High onset of decomposition (>400 °C)Indicates high thermal stability due to the extended aromatic system.
DSC Sharp endotherm at melting point; potential small endotherms/exotherms at lower temperaturesReveals the melting temperature and can indicate the presence of polymorphic transitions.
HSM Changes in crystal morphology upon heatingVisual confirmation of phase transitions observed in DSC.

This table presents hypothetical data based on the expected properties of a large, stable PAH.

Molecular Self Assembly and Supramolecular Architectures Involving Anthra 2,3 J Heptaphene

Fundamentals of Supramolecular Chemistry in PAH Systems

Supramolecular chemistry in polycyclic aromatic hydrocarbon (PAH) systems is fundamentally driven by weak, non-covalent interactions that dictate how individual molecules recognize each other and assemble into larger, ordered arrangements. nih.govnih.gov These interactions, though individually weak, collectively provide the stability required for the formation of intricate architectures. The large, planar, and electron-rich surface of PAHs like Anthra[2,3-j]heptaphene makes them ideal candidates for studying these phenomena.

The self-assembly of PAHs is primarily directed by a combination of non-covalent interactions. nih.gov Key among these are π-stacking, van der Waals forces, and, in substituted derivatives, hydrogen bonding.

π-Stacking Interactions : This is a dominant force in the assembly of planar aromatic molecules. It describes the attractive, non-covalent interactions between aromatic rings. uva.es The geometry of this interaction is often parallel-displaced, where the rings are offset from a direct face-to-face orientation to minimize Pauli repulsion and maximize attractive dispersion forces. uva.es In a model system of the 2-naphthalenethiol (B184263) dimer, π-stacking was found to be a competition between dispersion and Pauli repulsion forces, with dispersion being the dominant attractive component. uva.es The separation between adjacent stacked rings is typically around 0.34 nm, a distance also observed between the nucleotides in DNA and RNA. wikipedia.org

Van der Waals Forces : These are ubiquitous, short-range attractive forces arising from temporary fluctuations in electron density. For large molecules like this compound, the cumulative effect of these forces over their extensive surface area contributes significantly to the stability of the assembled structures.

Hydrogen Bonding : While absent in unsubstituted PAHs, the introduction of functional groups (e.g., -OH, -COOH, -NH2) can introduce strong, directional hydrogen bonds. These bonds can precisely control the geometry and dimensionality of the resulting supramolecular structures.

Electrostatic Interactions : In charged or highly polarized PAHs, electrostatic forces, including quadrupole interactions, can play a significant role in guiding the assembly process. uva.es

These forces collectively steer the formation of complex structures, from simple dimers to extended, ordered aggregates. nih.govnih.govacs.org The formation of a non-covalent prereactive complex is often a crucial step that influences the pathway and rate of these reactions, especially at low temperatures. nih.govacs.org

Table 1: Key Non-covalent Interactions in PAH Self-Assembly

Interaction TypeDescriptionTypical Energy (kJ/mol)Key Characteristics
π-π Stacking Interaction between the electron clouds of aromatic rings. uva.es5-50Directional, depends on relative orientation (face-to-face, parallel-displaced, T-shaped). uva.es
Van der Waals Weak electrostatic forces between dipoles.0.4-4Non-directional, increases with molecular surface area.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom.12-120Highly directional and specific.
Electrostatic Attraction or repulsion between charged or polar species.VariableLong-range, depends on charge and polarity distribution.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In PAH systems, this phenomenon is crucial for self-assembly and has been explored for applications like chemical sensing. nih.govnih.gov The recognition process is highly dependent on the shape, size, and electronic properties of the interacting molecules. nih.gov

Studies on pyrene-imprinted polymers have shown that molecular recognition of PAHs is primarily controlled by the shape and dimensions of binding sites through hydrophobic interactions. nih.gov Molecular descriptors such as the logarithm of the n-octanol-water partition coefficient (logP) and solvent-accessible molecular surface area correlate well with retention behavior, indicating the importance of structural character over electronic character in these systems. nih.gov In biological contexts, enzymes like naphthalene (B1677914) dioxygenase recognize PAHs mainly through hydrophobic interactions within their active sites. ub.ac.idresearchgate.net

Table 2: Molecular Descriptors Influencing PAH Recognition

DescriptorDescriptionRelevance to Recognition
logP Logarithm of the n-octanol-water partition coefficient. nih.govMeasures hydrophobicity, a key driver for binding in aqueous environments. nih.gov
SAS Solvent-accessible molecular surface area. nih.govRelates to the extent of possible interaction with a binding site. nih.gov
MOv Molecular ovality. nih.govA measure of the molecule's shape, crucial for complementarity with a host cavity. nih.gov
B/L Breadth-to-length ratio. nih.govDescribes the overall geometry and planarity of the PAH. nih.gov

Designed Supramolecular Structures

By understanding the fundamental forces, researchers can design and synthesize PAHs that are programmed to assemble into specific, complex architectures. This bottom-up approach to creating nanostructures is a cornerstone of modern materials science.

Large, planar PAHs can form highly ordered monolayers and multilayers on various substrates, a process driven by a balance between molecule-substrate and molecule-molecule interactions. nih.gov These ordered structures are of great interest for applications in molecular electronics and surface functionalization. nih.gov

For instance, studies on other complex π-conjugated molecules like hexathiapentacene (HTPEN) on a silver surface (Ag(100)) have shown the formation of well-ordered, thermodynamically stable monolayers. nih.gov In such systems, the molecules adsorb in a planar orientation, and the final structure depends on factors like surface coverage. nih.gov The formation of mixed monolayers with donor and acceptor molecules can also be achieved, often stabilized by intermolecular interactions like hydrogen bonds. nih.gov The ability to control the growth of such ordered layers is crucial for tailoring the electronic properties of surfaces, such as their work function. nih.gov The principles observed in these systems would be directly applicable to the formation of ordered assemblies of this compound on suitable substrates.

The concept of programmed assembly extends to creating three-dimensional structures through hierarchical processes. This involves designing molecules that first form primary structures (like stacks or ribbons) which then assemble into more complex, higher-order architectures. researchgate.netnih.gov

For example, functionalized oligomers have been shown to dimerize and subsequently grow into helical supramolecular stacks. researchgate.net External driving forces can also be used to guide self-assembly, overcoming equilibrium limitations to produce desired configurations that might otherwise be inaccessible. nih.gov This "dissipative self-assembly" mimics biological processes and is a powerful tool for creating advanced materials. nih.gov The large, rigid structure of this compound, when appropriately functionalized, could serve as a core building block for such programmed folding and hierarchical assembly, leading to complex nanostructures like nanotubes or helical fibers. researchgate.net

Applications of Supramolecular Assemblies

The unique electronic and photophysical properties of PAHs, combined with the precise organization achievable through supramolecular assembly, open up a range of potential applications. While specific applications for this compound assemblies are still under investigation, related systems demonstrate significant promise.

Supramolecular assemblies of large PAHs, such as coronene (B32277) and its derivatives, have been explored for biomedical applications. nih.gov Their ability to form structures like polymeric micelles makes them suitable for use in cellular imaging and as drug delivery vehicles. nih.gov For example, water-soluble derivatives of hexa-peri-hexabenzocoronene have been designed for bioprobing, and nanographenes based on triptycene (B166850) self-assemblies have shown selective killing of cancer cells. nih.gov

Furthermore, the ordered stacking of PAHs creates pathways for efficient charge transport, making these assemblies promising for use in organic electronics, such as molecular wires and field-effect transistors. The ability to control the assembly on surfaces is key to fabricating such devices. researchgate.net The assemblies can also be used in sensing, where the binding of a target analyte disrupts the supramolecular structure, leading to a detectable change in an optical or electronic signal. nih.gov

Creation of Complex Molecular Nano-objects

There is currently no available scientific literature describing the specific use of this compound in the creation of complex molecular nano-objects. The self-assembly of large PAHs is governed by subtle intermolecular interactions, such as van der Waals forces and π-π stacking. The unique size, shape, and electronic properties of this compound would theoretically make it a candidate for forming well-defined supramolecular structures. However, without experimental studies, any discussion of its behavior in forming nano-objects remains speculative.

Templated Synthesis Approaches

Similarly, there are no published research findings on the use of this compound in templated synthesis. Templated synthesis, particularly on-surface synthesis on single-crystal metal surfaces, is a powerful method for creating ordered, covalently-bonded nanostructures from molecular precursors. This approach has been widely used for other PAHs to create materials like graphene nanoribbons. The successful application of this technique requires specifically designed precursor molecules that can be deposited and induced to react in a controlled manner on the template surface. To date, no studies have reported the design of such precursors for the synthesis of this compound-based structures via templated approaches.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, it has been determined that there is insufficient specific information available to generate the detailed article as requested.

The available information is limited to:

General synthetic methods for large polycyclic aromatic hydrocarbons (PAHs), such as the Scholl reaction (an oxidative cyclodehydrogenation) and Diels-Alder reactions, which are used for building large, planar aromatic systems. researchgate.netcapes.gov.bracs.org

Research on related, but structurally distinct, anthracene (B1667546) derivatives and other polycyclic aromatic hydrocarbons for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.govnih.govrsc.orgresearchgate.netrsc.orgresearchgate.net

General principles of multiscale modeling as applied to organic materials like conjugated polymers, and computational studies on the electronic properties of basic PAHs like anthracene. researchgate.netresearchgate.net

Broad strategies for green chemistry in the context of PAH synthesis and remediation, such as the use of safer solvents or electrochemical methods. nih.govmdpi.com

However, none of the retrieved sources provide specific experimental data, detailed research findings, or theoretical models directly concerning this compound. To generate the requested article would require making unsubstantiated extrapolations from these related but different compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

Therefore, we are unable to fulfill the request to create an article focused solely on this compound due to the lack of specific data and research in the public domain.

Frontiers and Future Directions in Anthra 2,3 J Heptaphene Research

Expanding the Scope of Anthra[2,3-j]heptaphene Derivatives for Tailored Properties

Currently, there is a notable absence of scientific literature detailing the synthesis and characterization of this compound derivatives. General synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) and more specifically, for various substituted anthracenes, are well-established. beilstein-journals.orgchemrxiv.org These methods often involve metal-catalyzed cyclization reactions or functionalization of pre-existing anthracene (B1667546) cores. beilstein-journals.org However, specific applications of these methods to this compound have not been reported.

The exploration of derivatives is a crucial step in tailoring the properties of a parent compound for specific applications. For instance, the introduction of various functional groups can significantly alter the electronic, optical, and solubility characteristics of PAHs. Research on related anthra-fused heterocyclic compounds, such as anthra[2,3-d]oxazol-2-amines mdpi.com, anthra[2,3-c:6,7-c′]dithiophenes rsc.org, and anthra[2,3-b]furan-3-carboxamides nih.gov, demonstrates the potential for property modulation through synthetic modification. However, without experimental data on this compound itself, the impact of such derivatization remains speculative.

Fundamental Understanding of Structure-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its physical and chemical properties is essential for predicting its behavior and potential applications. Basic physical properties have been reported by chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC42H24 chemsrc.com
Molecular Weight528.64 g/mol chemsrc.com
Density1.333 g/cm³ chemsrc.com
LogP12.06540 chemsrc.com
Index of Refraction1.916 chemsrc.com

Detailed experimental and computational studies on the electronic and optical properties of this compound are lacking. For many anthracene derivatives, properties such as fluorescence and their potential use in organic electronics are a major focus of research. researchgate.net The extended π-conjugated system of this compound suggests it may possess interesting photophysical properties, but this has not been experimentally verified or computationally explored in available literature. Understanding these structure-property relationships is critical for developing applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Anthra[2,3-j]heptaphene, and what critical parameters influence yield optimization?

  • Methodological Answer : Synthesis typically involves polycyclic aromatic hydrocarbon (PAH) construction via cyclization or halogenation pathways. For example, bromination of anthracene derivatives (e.g., using Br₂ in controlled stoichiometry) can yield intermediates, followed by thermal or photochemical ring-closure reactions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., dichloromethane for bromination), and purification via column chromatography with silica gel . Yield optimization requires careful monitoring of intermediate stability, as over-halogenation may lead to byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound's molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. For NMR, deuterated chloroform (CDCl₃) is suitable for solubility, while 2D techniques (COSY, HSQC) resolve signal overlap in aromatic regions. X-ray analysis confirms planar geometry and bond lengths, with data compared to structural databases like the NIST Polycyclic Aromatic Hydrocarbon Index . Mass spectrometry (HRMS) validates molecular weight (C₃₀H₁₈, MW 378.46 g/mol), and UV-Vis spectroscopy identifies π-π* transitions (λmax ~350–400 nm) .

Advanced Research Questions

Q. How can computational modeling approaches (e.g., DFT) be applied to predict this compound's electronic properties and reactivity patterns?

  • Methodological Answer : Density Functional Theory (DFT) simulations using B3LYP/6-31G* basis sets calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. For reactivity, Fukui indices identify electrophilic/nucleophilic sites. Validation requires benchmarking against experimental UV-Vis and cyclic voltammetry data. Molecular dynamics (MD) simulations further assess solvent interactions (e.g., toluene vs. DMSO) to predict aggregation behavior .

Q. What statistical methods are recommended for resolving contradictions in experimental data across studies on this compound's physicochemical properties?

  • Methodological Answer : Apply the Grubbs test to identify outliers in datasets (e.g., melting points or solubility). For variance analysis, use ANOVA to compare batch-to-batch variability, and calculate the variance-to-mean ratio (VMR) to assess dispersion. If distributions are skewed (e.g., toxicity data), non-parametric tests like Kruskal-Wallis are preferable. Cross-validation with Laplace distribution models may explain leptokurtic trends in bioactivity datasets .

Q. What challenges arise in interpreting overlapping spectroscopic signals for this compound derivatives, and how can they be methodologically addressed?

  • Methodological Answer : Overlapping ¹H NMR signals in aromatic regions (δ 7.5–8.5 ppm) complicate assignment. Use 2D NMR (e.g., NOESY for spatial proximity) or heteronuclear correlation (HMBC) for long-range coupling. Dynamic NMR at variable temperatures (e.g., –40°C to 25°C) resolves conformational exchange. For fluorescence quenching studies, time-resolved spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Q. How should researchers design experiments to account for batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to test factors like catalyst loading (e.g., Pd/C vs. CuI) and reaction time. Use High-Performance Liquid Chromatography (HPLC) with C18 columns to quantify purity across batches. Reproducibility checks should include interlab comparisons and control samples with certified reference materials (CRMs) from structural databases .

Ethical and Reporting Considerations

Q. How can researchers ensure data integrity when reporting this compound's bioactivity or environmental persistence?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. For bioactivity studies, explicitly state cytotoxicity thresholds (e.g., IC₅₀ values) and negative controls. Avoid "adjusting" data to fit models; instead, use sensitivity analysis to quantify uncertainty ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.